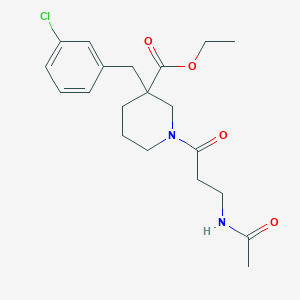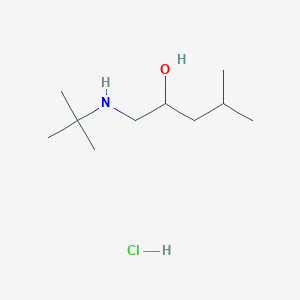![molecular formula C15H24ClN3O2 B4984142 2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B4984142.png)
2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as MPP+ and is a neurotoxin that has been used to study the effects of Parkinson's disease on the brain.
Mechanism of Action
MPP+ enters the brain through the blood-brain barrier and is taken up by dopamine-producing neurons through the dopamine transporter. Once inside the neuron, MPP+ is converted to its active form, MPP+ cation, which inhibits complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately leading to neuronal death.
Biochemical and Physiological Effects:
MPP+ has been shown to cause a decrease in dopamine levels in the brain, leading to the development of Parkinson's-like symptoms in animal models. It has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Advantages and Limitations for Lab Experiments
MPP+ is a useful tool for studying the effects of Parkinson's disease on the brain in animal models. It is relatively easy to synthesize and has a high specificity for dopamine-producing neurons. However, MPP+ is a potent neurotoxin and must be handled with care in the lab. It is also important to note that the effects of MPP+ on the brain may not fully represent the complex pathophysiology of Parkinson's disease in humans.
Future Directions
There are several future directions for research involving MPP+. One area of interest is the development of new therapies for Parkinson's disease based on the mechanism of action of MPP+. Another area of interest is the development of new animal models that more closely mimic the human pathology of Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPP+ on the brain and to identify potential therapeutic targets for the treatment of Parkinson's disease.
Synthesis Methods
MPP+ can be synthesized by reacting 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with formaldehyde and piperazine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain MPP+ hydrochloride.
Scientific Research Applications
MPP+ has been widely used in scientific research to study the effects of Parkinson's disease on the brain. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. MPP+ is a neurotoxin that specifically targets these neurons, leading to their death and the development of Parkinson's-like symptoms in animal models.
properties
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-16(2)15(19)20-14-7-5-4-6-13(14)12-18-10-8-17(3)9-11-18;/h4-7H,8-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWQSSUUMMKARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2OC(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)

![2-{[(2,5-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4984099.png)
![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4984112.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B4984127.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4984148.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)
![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)